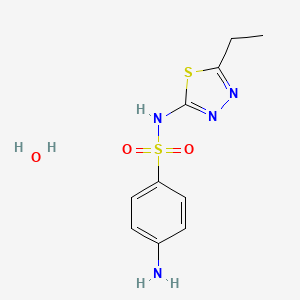
4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate is a chemical compound with the molecular formula C10H14N4O3S2 and a molecular weight of 302.376 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-n-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-Amino-n-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity . Its ethyl group provides distinct steric and electronic properties compared to similar compounds with different alkyl groups .
Properties
Molecular Formula |
C10H14N4O3S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;hydrate |
InChI |
InChI=1S/C10H12N4O2S2.H2O/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3,(H,13,14);1H2 |
InChI Key |
RJPIOVVVZMNEGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine](/img/structure/B15080886.png)
![Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080893.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15080896.png)
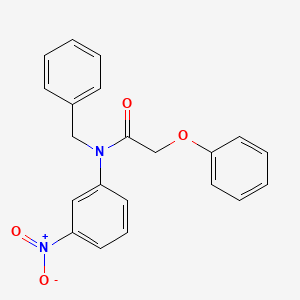
![(4-Nitrophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15080913.png)
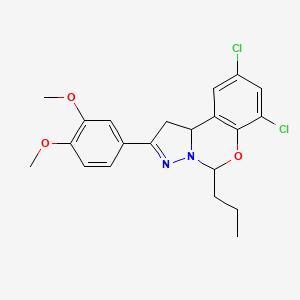
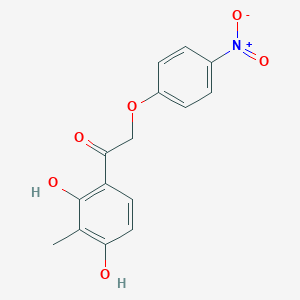
![Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080930.png)
![Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15080933.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B15080944.png)
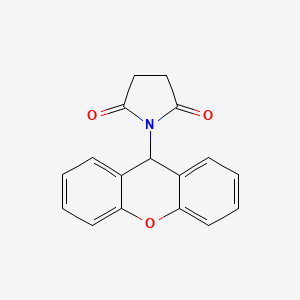
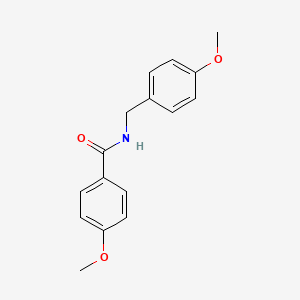
![2-[(4-Chloro-3-methylphenoxy)methyl]oxirane](/img/structure/B15080960.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)
